molecular formula C11H13ClN2O3S B1394464 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1325305-69-8

2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1394464
CAS No.: 1325305-69-8
M. Wt: 288.75 g/mol
InChI Key: QYPKMUKKWYUPJR-UHFFFAOYSA-N
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Description

2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1220019-72-6) is a sulfonyl-containing heterocyclic compound with a molecular formula of C₁₁H₁₃ClN₂O₃S and a molecular weight of 288.75 g/mol . The structure combines a 2-chloropyridin-3-yl sulfonyl group with a pyrrolidin-1-yl ethanone backbone, conferring unique electronic and steric properties. This compound has been cataloged for research purposes but is currently listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand . While direct pharmacological data are scarce, its structural features align with sulfonyl-containing derivatives studied as enzyme inhibitors or bioactive agents .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)sulfonyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-11-9(4-3-5-13-11)18(16,17)8-10(15)14-6-1-2-7-14/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPKMUKKWYUPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Status/Notes
2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one C₁₁H₁₃ClN₂O₃S 288.75 2-Chloropyridinyl sulfonyl, pyrrolidinyl Discontinued
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one C₂₀H₂₄N₂O₃S 396.48 Adamantyl, pyridinylmethyl sulfonyl Active research
1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one C₁₅H₂₁NO₂ 247.34 Hydroxymethyl-pyrrolidinyl, acetylphenyl High-yield synthesis (99%)
[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanolhydrochloride C₁₁H₁₇ClN₄O₃ 288.74 Nitropyridinyl, piperazinyl, ethanol Available

Key Observations :

  • Molecular Weight : The adamantane derivative has a significantly higher molecular weight (~396 g/mol) due to the bulky adamantyl group, which may reduce solubility compared to the target compound (~288 g/mol).
  • Sulfonyl vs. In contrast, compounds like the hydroxymethyl-pyrrolidinyl derivative prioritize hydrogen-bonding interactions.
  • Chloropyridinyl vs. Nitropyridinyl: The chlorine substituent in the target compound offers moderate electron-withdrawing effects, while the nitro group in [1-(3-nitropyridin-2-yl)piperazin-4-yl]ethanolhydrochloride provides stronger electron withdrawal, altering reactivity and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one

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